molecular formula C13H15N3 B6146246 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 1554401-08-9

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Cat. No. B6146246
CAS RN: 1554401-08-9
M. Wt: 213.3
InChI Key:
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Description

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine, also known as 4-methyl-1H-cyclopenta[c]pyrazol-3-amine, is a cyclic amine compound with a unique structure. It is a versatile molecule that has been studied for its potential applications in medicinal and industrial chemistry.

Scientific Research Applications

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has a variety of scientific research applications. It has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It has also been studied for its potential use as an inhibitor of the enzyme cytochrome P450. Additionally, it has been studied for its potential use as an antimicrobial agent, as well as for its potential use as an antioxidant.

Mechanism of Action

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has a number of different mechanisms of action. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the biosynthesis of fatty acids. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the metabolism of arachidonic acid. Finally, it has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Biochemical and Physiological Effects
1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the biosynthesis of fatty acids. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the metabolism of arachidonic acid. Finally, it has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for extended periods of time. However, one limitation is that it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it can be difficult to purify and isolate the compound from other impurities.

Future Directions

The potential applications of 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine are vast, and there are many possible future directions for research. One potential direction is to further investigate its potential use as an inhibitor of enzymes involved in the biosynthesis of fatty acids. Additionally, further research could be done to investigate its potential use as an antimicrobial agent and antioxidant. Furthermore, research could be done to investigate its potential use in the treatment of diseases such as cancer and Alzheimer’s. Finally, research could be done to investigate its potential use as a drug delivery system.

Synthesis Methods

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine can be synthesized through a variety of methods. The most common method is the reaction of 4-methylphenol with cyclopentanone in the presence of a base catalyst. This reaction produces a cyclic amine with the desired structure. Other methods of synthesis include the reaction of 4-methylphenol with cyclopentanone in the presence of an acid catalyst, the reaction of 4-methylphenol with cyclopentanone in the presence of an organometallic catalyst, and the reaction of 4-methylphenol with cyclopentanone in the presence of an enzyme catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-phenylbut-2-en-1-one, which is then reacted with hydrazine hydrate to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine. This compound is then cyclized with acetic anhydride to form 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methyl-3-phenylbut-2-en-1-one.", "Step 2: Reaction of 4-methyl-3-phenylbut-2-en-1-one with hydrazine hydrate in ethanol to form 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine.", "Step 3: Cyclization of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-amine with acetic anhydride in the presence of a base such as pyridine to form 1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine." ] }

CAS RN

1554401-08-9

Product Name

1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Molecular Formula

C13H15N3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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